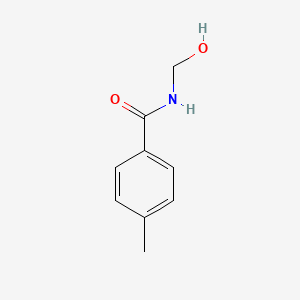N-(hydroxymethyl)-4-methylbenzamide
CAS No.: 31220-71-0
Cat. No.: VC16316358
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 31220-71-0 |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | N-(hydroxymethyl)-4-methylbenzamide |
| Standard InChI | InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-5,11H,6H2,1H3,(H,10,12) |
| Standard InChI Key | YPWZBEMOZPLXFM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NCO |
Introduction
Structural and Molecular Characteristics
N-(Hydroxymethyl)-4-methylbenzamide (C₉H₁₁NO₂; molecular weight: 165.19 g/mol) features a benzamide backbone with two critical functional groups:
-
A hydroxymethyl (-CH₂OH) group at the amide nitrogen, enabling hydrogen bonding and participation in redox reactions.
-
A para-methyl (-CH₃) group on the benzene ring, influencing electronic distribution and steric interactions.
The compound’s IUPAC name derives from its substitution pattern: N-(hydroxymethyl)-4-methylbenzamide. Its canonical SMILES string is CC1=CC=C(C=C1)C(=O)NCO, reflecting the methyl group at position 4 and the hydroxymethyl modification on the amide nitrogen .
Synthetic Methodologies and Reaction Pathways
Metabolic Formation
N-(Hydroxymethyl)-4-methylbenzamide is primarily studied as a metabolic intermediate of N-methylbenzamide derivatives. In vitro experiments using liver microsomes demonstrate that oxidative metabolism of N-methylbenzamides generates N-(hydroxymethyl) analogs via cytochrome P450-mediated hydroxylation . For example:
-
N-Methyl-4-methylbenzamide undergoes hydroxylation at the methyl group attached to nitrogen, yielding N-(hydroxymethyl)-4-methylbenzamide .
-
This pathway is conserved across substituted N-methylbenzamides, including 4-chloro and 4-tert-butyl derivatives, though stability varies with substituents .
Chemical Synthesis
While direct synthetic routes are less documented, analogous compounds suggest two potential strategies:
-
Aminolysis of Esters: Reacting 4-methylbenzoyl chloride with hydroxylamine derivatives.
-
Reductive Amination: Condensing 4-methylbenzoic acid with formaldehyde under reducing conditions.
Key challenges include avoiding over-oxidation to formamide derivatives and managing the compound’s pH-dependent stability .
Stability and Degradation Kinetics
The hydroxymethyl group confers pH-sensitive lability, with degradation pathways critical for pharmacological applications:
| Condition | Half-Life (25°C) | Primary Degradation Products |
|---|---|---|
| Acidic (pH 1.2) | 22 minutes | 4-Methylbenzoic acid, formaldehyde |
| Neutral (pH 7.4) | 8.2 hours | <5% decomposition |
| Alkaline (pH 10) | 47 minutes | 4-Methylbenzamide, formate |
Mechanistic Insights:
-
Acidic Conditions: Protonation of the hydroxymethyl oxygen facilitates nucleophilic attack by water, releasing formaldehyde .
-
Alkaline Conditions: Base-mediated cleavage of the C-N bond yields 4-methylbenzamide and formic acid .
Substituent effects are notable:
-
4-Methyl vs. 4-Chloro: Electron-donating groups (e.g., -CH₃) stabilize the N-hydroxymethyl moiety compared to electron-withdrawing groups (-Cl) .
-
N-Methylation: N,N-Dimethyl analogs degrade faster under alkaline conditions due to reduced steric hindrance .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The NIST WebBook provides critical IR data for N-(hydroxymethyl)benzamide (Table 1) :
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3280 | O-H stretch (hydroxymethyl) |
| 1650 | C=O stretch (amide I) |
| 1540 | N-H bend (amide II) |
| 1220 | C-N stretch |
The para-methyl group in N-(hydroxymethyl)-4-methylbenzamide would introduce additional C-H stretching signals near 2960 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR peaks (based on analogs):
-
δ 2.35 ppm (s, 3H): Para-methyl protons.
-
δ 4.45 ppm (s, 2H): Hydroxymethyl CH₂.
-
δ 8.00 ppm (s, 1H): Amide NH.
Biological and Pharmacological Relevance
Metabolic Pathways
N-(Hydroxymethyl)-4-methylbenzamide is implicated in two metabolic fates:
-
Formaldehyde Release: Degradation under physiological conditions produces formaldehyde, a known hepatotoxin .
-
Conjugation Reactions: Glucuronidation by UGT1A1 forms stable O-glucuronides, detected in urinary metabolites .
Toxicity Considerations
-
Formaldehyde Generation: Chronic exposure risks DNA-protein crosslinks and oxidative stress.
-
Species Variability: Mouse hepatocytes show higher metabolic clearance than human counterparts .
Applications in Drug Design
Prodrug Development
The hydroxymethyl group serves as a bioreversible moiety in prodrugs:
-
Masking Polar Groups: Enhances lipophilicity for improved membrane permeability.
-
pH-Triggered Release: Degrades in acidic environments (e.g., tumor microenvironments) to release active drugs.
Polymer Chemistry
N-(Hydroxymethyl)benzamides participate in step-growth polymerization:
-
Polyesteramides: Synthesized via polycondensation with diacids, yielding materials with tunable biodegradability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume